7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that features a tetrazolo[1,5-a]pyrimidine core substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach begins with the preparation of the trimethoxyphenyl derivative, which is then subjected to cyclization reactions to form the tetrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock proteins, leading to disruption of cellular processes. The tetrazolo[1,5-a]pyrimidine core may also interact with nucleic acids, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor used in chemotherapy.
Uniqueness
7-(2,3,4-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of the trimethoxyphenyl group and the tetrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15N5O5 |
---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5/c1-22-10-5-4-7(11(23-2)12(10)24-3)9-6-8(13(20)21)15-14-16-17-18-19(9)14/h4-6,9H,1-3H3,(H,20,21)(H,15,16,18) |
InChI Key |
UZVRZMZCQVUTBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC)OC |
Origin of Product |
United States |
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